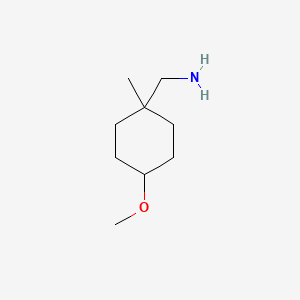

(4-Methoxy-1-methylcyclohexyl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxy-1-methylcyclohexyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-9(7-10)5-3-8(11-2)4-6-9/h8H,3-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYCYEXBRKKWNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)OC)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Methoxy 1 Methylcyclohexyl Methanamine

Established Synthetic Routes and Reaction Conditions

The formation of the primary amine group attached to the substituted cyclohexane (B81311) core can be achieved through several reliable synthetic pathways. These routes often begin with precursors that already contain the 1-methyl-4-methoxycyclohexyl scaffold, which is then elaborated to introduce the required aminomethyl functionality.

Reductive Amination Pathways

Reductive amination is a highly effective and widely used method for the synthesis of amines. wikipedia.orgnih.gov This process typically involves the reaction of a carbonyl compound, in this case, 4-methoxy-1-methylcyclohexanecarbaldehyde, with an amine source, such as ammonia, to form an intermediate imine. This imine is subsequently reduced in situ to the desired primary amine, (4-Methoxy-1-methylcyclohexyl)methanamine. masterorganicchemistry.com The equilibrium of imine formation is often driven forward by the removal of water. wikipedia.org

A variety of reducing agents can be employed for this transformation, with the choice depending on the specific substrate and desired reaction conditions. commonorganicchemistry.com Common reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com Catalytic hydrogenation over metal catalysts like palladium, platinum, or nickel is also a prevalent method for the reduction step. wikipedia.org The one-pot nature of this reaction makes it an efficient and attractive pathway for amine synthesis. wikipedia.orgorganic-chemistry.org

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Solvents | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Can also reduce the starting aldehyde; typically added after imine formation is complete. commonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Less reactive than NaBH₄; selectively reduces imines in the presence of carbonyls; reaction is often performed under mildly acidic conditions. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE) | Mild and selective reagent, particularly effective for a wide range of substrates. masterorganicchemistry.com |

Nucleophilic Substitution Approaches Utilizing Haloalkanes or Equivalent Precursors

An alternative strategy involves the formation of the carbon-nitrogen bond via a nucleophilic substitution reaction. This approach typically begins with the synthesis of a (4-methoxy-1-methylcyclohexyl)methyl halide, such as the corresponding bromide or chloride. This haloalkane precursor can then react with a nitrogen nucleophile.

Commonly used nitrogen sources for this type of transformation include ammonia, which directly yields the primary amine. However, this method can sometimes lead to over-alkylation, producing secondary and tertiary amines as byproducts. masterorganicchemistry.com To circumvent this issue, alternative nitrogen nucleophiles are often used in what is known as the Gabriel synthesis or by using sodium azide. The reaction with sodium azide produces an alkyl azide, which can be subsequently and cleanly reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This two-step sequence provides a more controlled route to the desired primary amine. Copper-catalyzed systems have also been developed for the cross-coupling of unactivated alkyl halides with various nucleophiles, including amines. acs.org

Derivations from Substituted Cyclohexanones and Subsequent Transformations

Syntheses can also commence from a corresponding substituted cyclohexanone, such as 4-methoxy-1-methylcyclohexanone. This ketone serves as a versatile starting point for introducing the required aminomethyl group through a series of transformations.

One common pathway involves the conversion of the ketone into a nitrile. This can be achieved, for example, through a Wittig-type reaction to introduce a vinyl group, followed by hydroformylation and conversion to a nitrile, or via a cyanohydrin followed by dehydration and reduction. The resulting nitrile, (4-methoxy-1-methylcyclohexyl)carbonitrile, can then be reduced to the primary amine, this compound. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are effective for this conversion.

Another approach from the cyclohexanone involves the formation of an oxime by reaction with hydroxylamine (B1172632). mdpi.com The subsequent reduction of the oxime can yield the primary amine. Various reducing agents and catalysts can be employed for this step, influencing the reaction's efficiency and selectivity. mdpi.com Palladium-catalyzed methods, inspired by the Semmler-Wolff reaction, have been developed for converting cyclohexenone oximes to primary anilines, showcasing the utility of oxime intermediates. nih.govacs.org

Multi-step Convergent Synthesis Strategies

For complex molecules, a convergent synthesis approach is often more efficient than a linear one. vapourtec.comlibretexts.org In a convergent synthesis, different fragments of the target molecule are prepared independently and then coupled together in the later stages. core.ac.uk For this compound, this could involve the separate synthesis of the functionalized 4-methoxy-1-methylcyclohexane core and a one-carbon aminating synthon.

Optimization of Synthetic Yields and Stereoselectivity

Optimizing the synthesis of this compound involves fine-tuning reaction conditions to maximize yield and control the stereochemical outcome. The cyclohexane ring possesses cis/trans isomers, and controlling the spatial arrangement of the substituents is a critical aspect of the synthesis.

Evaluation of Catalyst Systems in Amine Formation

The choice of catalyst is paramount in synthetic routes involving hydrogenation or reductive amination. mdpi.com Different catalyst systems can exhibit varying levels of activity and selectivity, significantly impacting the yield and purity of the final product.

In reductive amination of cyclohexanone derivatives, both noble metal catalysts (such as Rh, Ru, Pd) and non-noble metal catalysts (like Ni, Co, Cu) have been extensively studied. mdpi.comresearchgate.net For instance, rhodium-based catalysts, sometimes in combination with a second metal like nickel, have shown high conversion and selectivity for the formation of cyclohexylamine from cyclohexanone. mdpi.com Raney Nickel is another effective and widely used catalyst for such transformations. mdpi.comresearchgate.net The catalyst support (e.g., Al₂O₃, SiO₂, carbon) can also play a crucial role in the catalyst's performance. researchgate.netgoogle.com

Biocatalysis, using enzymes such as imine reductases (IREDs) or amine dehydrogenases (AmDHs), is an emerging and powerful tool for asymmetric reductive amination. nih.govd-nb.inforesearchgate.net These enzymes can offer exceptional enantioselectivity, which is crucial when synthesizing chiral amines for pharmaceutical applications. nih.govd-nb.info Engineered AmDHs have shown potential for producing secondary amines and for the amination of various ketone substrates, including cyclohexanone. d-nb.info

Table 2: Comparison of Catalyst Systems for Amination of Cyclohexanone Derivatives

| Catalyst System | Reaction Type | Key Findings |

|---|---|---|

| Rh/Al₂O₃ | Reductive Amination | Higher conversion of cyclohexanone to cyclohexylamine compared to Cu or Ni catalysts at 200°C. researchgate.net |

| Raney Ni | Reductive Amination | Achieved over 85% conversion and 90% selectivity for cyclohexylamine in the presence of a base and hydrogen. researchgate.net |

| Ni-Rh/SiO₂ | Reductive Amination | Bimetallic catalyst showed increased activity compared to monometallic Rh/SiO₂, achieving 99.8% conversion and 96.6% selectivity. mdpi.com |

Impact of Reaction Solvents on Efficiency and Selectivity

The choice of solvent plays a critical role in the efficiency and selectivity of the synthesis of cyclohexylamines, particularly in the reductive amination of the corresponding cyclohexanone precursor. The solvent can influence the reaction equilibrium, the solubility of reactants and intermediates, and the activity of the catalyst.

Protic solvents, such as methanol and ethanol, are often employed in reductive amination reactions. Methanol, in particular, has been identified as an effective solvent for the reductive amination of ketones. It facilitates the formation of the imine and Schiff base intermediates, which are crucial steps in the reaction pathway, and also supports high hydrogenation activity. In contrast, aqueous systems can disfavor the formation of imine and Schiff base intermediates, leading to a higher selectivity towards the corresponding alcohol byproduct.

Table 1: Effect of Solvents on Reductive Amination of Ketones

| Solvent Type | Examples | General Impact on Reductive Amination |

|---|---|---|

| Protic | Water, Methanol, Ethanol | Methanol often enhances rates of imine/Schiff base formation and hydrogenation. Water can lead to higher alcohol byproduct formation. |

| Aprotic Polar | Dioxane, Tetrahydrofuran (THF) | Can be effective, but reaction pathways may differ from protic solvents. |

Control of Isomerization during Synthesis

The synthesis of this compound can result in the formation of cis and trans isomers. The control of this stereochemistry is a critical aspect of the synthetic strategy. The isomeric ratio is often determined in the reduction step of the precursor, typically a substituted cyclohexanone.

One documented approach for a similar compound, trans-4-methyl cyclohexylamine, involves the reduction of an intermediate Schiff base formed from 4-methylcyclohexanone. In this specific synthesis, the use of 3-sec-butyl lithium borohydride as the reducing agent resulted in a cis/trans isomer ratio of 89:11, favoring the trans product google.com. This highlights the influence of the reducing agent on the stereochemical outcome.

The choice of catalyst in catalytic reductive amination also plays a crucial role in determining the isomer ratio. For instance, in the synthesis of trans-4-methyl cyclohexylamine, acidification of the cis/trans mixture of 4-methylcyclohexylamine allows for the separation of the isomers, with the potential to recycle the undesired cis-isomer google.com. This demonstrates a post-synthesis method for controlling the final isomeric composition.

The stereoselectivity of the reduction of substituted cyclohexanones is influenced by steric and electronic factors of both the substrate and the reducing agent. Bulky reducing agents tend to approach the carbonyl group from the less hindered face, leading to a predictable stereochemical outcome.

Table 2: Isomer Ratios in the Synthesis of Substituted Cyclohexylamines

| Precursor | Reducing Agent/Method | Isomer Ratio (cis:trans) | Reference |

|---|---|---|---|

| 4-methylcyclohexanone (via Schiff base) | 3-sec-butyl lithium borohydride | 89:11 | google.com |

Preparation of Key Precursor Molecules

The synthesis of this compound relies on the availability of suitably functionalized cyclohexanone or cyclohexyl halide precursors.

A key precursor for the target molecule is 4-methoxy-1-methylcyclohexanone. The synthesis of the closely related 4-methoxycyclohexanone has been described through various methods. One common approach is the oxidation of 4-methoxycyclohexanol. A process utilizing hydrogen peroxide as the oxidant and a molecular sieve-supported phosphotungstic acid as a catalyst in a tubular reactor has been reported google.com. This method aims to achieve a continuous catalytic oxidation to produce the desired ketone google.com.

Another strategy involves starting from 4-methoxyphenol and performing hydrogenation in the presence of a catalyst, followed by oxidation. The choice of solvent in these steps, such as methyl cyclohexane or toluene, can be important for the reaction's success quickcompany.in. The methylation of 4-methoxycyclohexanone at the 1-position would then be required to yield the direct precursor.

An alternative synthetic strategy involves the preparation of a substituted cyclohexyl halide, such as (4-methoxy-1-methylcyclohexyl)methyl bromide, which can then be converted to the target amine. The synthesis of such halides can typically be achieved from the corresponding alcohol. For example, cyclohexanemethanol can be converted to bromomethylcyclohexane using phosphorus tribromide in toluene with pyridine chemicalbook.com. A similar transformation could be envisioned for (4-methoxy-1-methylcyclohexyl)methanol.

Another approach to a functionalized intermediate is the synthesis of a tosylate derivative. N-tosylates of related 2-(1-cycloalken-1-yl)anilines have been synthesized, indicating that tosylation is a viable method for activating hydroxyl groups in cyclohexyl systems for subsequent nucleophilic substitution to introduce the amine functionality researchgate.net.

Novel Synthetic Approaches and Emerging Methodologies

While specific novel synthetic approaches for this compound are not extensively documented, emerging methodologies in organic synthesis show promise for the preparation of substituted cyclohexylamines.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and reproducibility tcichemicals.com. This technology allows for precise control over reaction parameters such as temperature and pressure, which can be beneficial for optimizing the yield and selectivity of amination reactions. The synthesis of various pharmaceutical intermediates has been successfully demonstrated using flow chemistry, suggesting its potential applicability to the synthesis of the target molecule uc.ptthieme-connect.dejst.org.in.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Biocatalytic reductive amination, using enzymes such as imine reductases (IREDs) and amine dehydrogenases (AmDHs), has emerged as a powerful tool for the synthesis of chiral amines researchgate.net. While a specific biocatalytic route to this compound has not been reported, the successful application of this technology to the reductive amination of other cyclic ketones suggests its potential for the enantioselective synthesis of the target compound researchgate.net.

Catalytic Reductive Amination: Recent advancements in catalysis have led to the development of more efficient and selective methods for reductive amination. The use of bimetallic catalysts, such as Rh-Ni on a silica support, has been shown to enhance the conversion rates in the reductive amination of cyclohexanone mdpi.com. Furthermore, catalytic Leuckart-Wallach-type reactions using iridium or rhodium complexes offer a clean and operationally simple method for the synthesis of primary amines from ketones under milder conditions than the classical Leuckart reaction wikipedia.orgresearchgate.net. These advanced catalytic systems could potentially be applied to the synthesis of this compound from its corresponding ketone precursor.

Chemical Reactivity and Transformation Studies of 4 Methoxy 1 Methylcyclohexyl Methanamine

Fundamental Chemical Reactions and Mechanisms

The presence of a primary aminomethyl group makes (4-Methoxy-1-methylcyclohexyl)methanamine a versatile nucleophile and a substrate for numerous classical organic reactions. These transformations are fundamental for creating derivatives and exploring the chemical space around this scaffold.

Oxidation Reactions of the Amine Functionality

The primary amine group of this compound is susceptible to oxidation by various reagents, leading to several possible products depending on the conditions employed. The oxidation of primary amines can yield products such as imines, oximes, or nitroalkanes. While direct oxidation to the corresponding nitro compound is feasible, controlled oxidation often proceeds via an intermediate hydroxylamine (B1172632), which can be further oxidized or rearranged.

Common oxidizing agents for primary amines include peroxides, permanganates, and specialized reagents like those based on ruthenium or chromium. For instance, oxidation with reagents like dimethyldioxirane (B1199080) (DMDO) or potassium permanganate (B83412) (KMnO4) can convert the primary amine to the corresponding nitro compound, although over-oxidation and side reactions can be challenging to control. A more controlled approach might involve conversion to an intermediate that is then oxidized. For example, the amine could first form an imine, which is subsequently oxidized.

A representative oxidation reaction is the conversion to an oxime, which typically involves a two-step process where the amine is first oxidized to a nitroso intermediate that then tautomerizes, or via a hydroxylamine intermediate.

Table 1: Representative Oxidation Reactions of Primary Amines

| Reactant | Reagent(s) | Product Type | Typical Yield |

|---|---|---|---|

| Primary Alkylamine | KMnO4 | Nitroalkane | Variable |

| Primary Alkylamine | DMDO | Nitroalkane | Moderate-Good |

| Primary Alkylamine | Na2WO4, H2O2 | Oxime | Good |

Acylation and Amidation Reactions for Derivatization

The nucleophilic nitrogen atom of this compound readily participates in acylation reactions with acylating agents like acyl chlorides and acid anhydrides to form stable amide derivatives. libretexts.orgccspublishing.org.cn This reaction is one of the most reliable and widely used methods for derivatization, often proceeding rapidly at room temperature. libretexts.org The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. libretexts.org

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (chloride or carboxylate), resulting in the formation of the N-acylated product. The high reactivity of acyl chlorides and anhydrides makes this a highly efficient transformation. libretexts.org This derivatization is crucial for modifying the compound's physical and biological properties and can also serve as a protecting group strategy in multi-step syntheses. byjus.com

Table 2: Typical Acylation Reactions for Primary Amines

| Amine Substrate | Acylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| This compound | Acetyl Chloride | Triethylamine | Dichloromethane | N-((4-Methoxy-1-methylcyclohexyl)methyl)acetamide |

| This compound | Benzoyl Chloride | Pyridine | Tetrahydrofuran | N-((4-Methoxy-1-methylcyclohexyl)methyl)benzamide |

| This compound | Acetic Anhydride | None/Pyridine | Dichloromethane | N-((4-Methoxy-1-methylcyclohexyl)methyl)acetamide |

Electrophilic and Nucleophilic Reactions at the Amine Nitrogen

As a primary amine, the nitrogen atom of this compound possesses a lone pair of electrons, rendering it both basic and nucleophilic. utexas.edu This nucleophilicity drives its reactions with a wide range of electrophiles. wikipedia.org

A quintessential example is the alkylation reaction with alkyl halides. The amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction to form a secondary amine. libretexts.org A significant challenge in this reaction is controlling the degree of alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and eventually a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com To achieve mono-alkylation, a large excess of the starting amine is typically required. libretexts.org

The amine also reacts with other electrophiles, such as aldehydes and ketones, to form imines (Schiff bases) via a nucleophilic addition-elimination mechanism. libretexts.org This reaction is generally reversible and is often catalyzed by acid.

Advanced C-H Functionalization of the Cyclohexane (B81311) Scaffold

Beyond the classical reactivity of the amine group, modern synthetic methods allow for the direct functionalization of the C(sp3)-H bonds of the cyclohexane ring. These methods offer a powerful way to build molecular complexity from a simple saturated core.

Palladium-Catalyzed C(sp3)-H Arylation and Alkylation

Palladium-catalyzed C-H activation has emerged as a transformative tool for forming carbon-carbon bonds. rsc.org For a substrate like this compound, the amine functionality can be used as a directing group to guide the catalyst to specific C-H bonds on the cyclohexane ring. iu.eduresearchgate.net The primary amine can be converted in situ into a directing group, for example, by reacting with an aldehyde to form a transient imine or by using a removable auxiliary group. iu.eduresearchgate.net

The catalytic cycle typically involves the coordination of the palladium catalyst to the nitrogen directing group, followed by the cleavage of a proximal C-H bond to form a stable five- or six-membered palladacycle intermediate. This cyclometalation step is often the rate-determining and selectivity-determining step. researchgate.net The resulting organopalladium intermediate then undergoes oxidative addition with an aryl or alkyl halide, followed by reductive elimination to furnish the C-H functionalized product and regenerate the active palladium catalyst. nih.gov This strategy allows for the precise introduction of aryl or alkyl groups at positions that would be difficult to access through traditional synthetic methods. acs.org

Table 3: Representative Conditions for Amine-Directed C(sp3)-H Arylation

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Substrate | Primary Alkylamine | Starting Material |

| Coupling Partner | Aryl Iodide or Bromide | Source of Aryl Group |

| Catalyst | Pd(OAc)2 or Pd(TFA)2 | Palladium(II) Precatalyst |

| Transient Directing Group | Glyoxylic Acid | Forms a directable imine in situ |

| Oxidant/Additive | Ag2CO3, Benzoquinone | Facilitates catalytic turnover |

| Solvent | Acetic Acid, HFIP | Promotes C-H activation |

| Temperature | 80-120 °C | Provides thermal energy for reaction |

Investigation of Directing Group Influence on Site-Selectivity and Reactivity

The site-selectivity of the C-H functionalization is critically dependent on the geometry of the palladacycle intermediate formed after C-H activation. researchgate.net In the case of this compound, the aminomethyl group serves as the anchor for the directing group.

The formation of a thermodynamically stable five- or six-membered metallacycle is generally favored.

γ-Activation: Formation of a six-membered palladacycle would involve the activation of a C-H bond at the C2 or C6 position of the cyclohexane ring (a γ-C-H bond relative to the nitrogen). This often requires the cyclohexane ring to adopt a specific conformation to allow for the necessary proximity between the palladium center and the target C-H bond.

δ-Activation: A larger, seven-membered palladacycle would be required to activate the C-H bonds at the C3 or C5 positions (δ-C-H bonds). While less common, remote C-H activation at δ-positions can be achieved with appropriately designed directing groups or templates. rsc.org

The inherent chair conformation of the cyclohexane ring and the stereochemistry of its substituents play a crucial role. The 1,4-disubstitution pattern influences the conformational equilibrium of the ring. libretexts.org For a C-H bond to be activated, it must be able to achieve a coplanar arrangement with the C-N bond and the coordinated metal center. This geometric constraint means that specific equatorial or axial C-H bonds will be preferentially targeted. The steric hindrance from the C1-methyl group and the electronic influence of the C4-methoxy group can further modulate the reactivity and selectivity of the C-H activation process, favoring one accessible C-H bond over another. researchgate.net

Scope and Limitations of C-H Activation in this compound Analogs

There is no available research specifically detailing the C-H activation of this compound or its close analogs. In theory, the molecule presents several C-H bonds that could be subject to activation. These include the methoxy (B1213986) group, the methyl group, various positions on the cyclohexane ring, and the aminomethyl group.

A 2015 study in the Journal of Organic Chemistry described the selective C-H activation of methoxy groups in a three-component photoreaction involving ethers, anilines, and aldehydes. nih.gov However, the substrates in this study were simple ethers such as dimethoxymethane (B151124) and 1,2-dimethoxyethane. nih.gov Extrapolating these findings to the sterically hindered and more complex structure of this compound would be speculative without direct experimental evidence. The scope of such a reaction would depend heavily on the catalyst used, the reaction conditions, and the steric and electronic effects of the cyclohexyl ring and the primary amine.

Cyclization and Rearrangement Reactions

No specific studies on the cyclization or rearrangement reactions of this compound have been published. Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to form a structural isomer. wiley-vch.de Common types of rearrangements include the Beckmann, Claisen, and Curtius rearrangements, each with specific functional group requirements. byjus.com

For a molecule like this compound, potential rearrangement reactions are not immediately obvious without prior functional group manipulation. For instance, conversion of the primary amine to a suitable leaving group could potentially initiate a rearrangement, but this is purely hypothetical.

Reactivity with Organometallic Reagents

The reactivity of this compound with organometallic reagents has not been documented. Generally, primary amines can react with organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) in an acid-base reaction. The acidic proton on the nitrogen would be abstracted by the highly basic carbanionic portion of the organometallic reagent. youtube.com This would consume the reagent and prevent it from acting as a nucleophile in other potential reactions.

For example, the reaction with a Grignard reagent would likely proceed as follows:

CH₃OC₆H₁₀(CH₃)CH₂NH₂ + R-MgX → CH₃OC₆H₁₀(CH₃)CH₂NHMgX + R-H

This acid-base reaction is typically fast and would likely dominate over any potential nucleophilic attack at other sites on the molecule. The use of less basic organometallic reagents, such as organocuprates (Gilman reagents), might offer different reactivity, but again, no specific studies are available. youtube.comyoutube.com

Stereochemical and Conformational Analysis of 4 Methoxy 1 Methylcyclohexyl Methanamine

Isomeric Considerations: Cis-Trans and Enantiomeric Forms

The presence of two substituents on the cyclohexane (B81311) ring at positions 1 and 4 gives rise to geometric isomerism (cis-trans). The aminomethyl group (-CH₂NH₂) is located at the 1-position along with a methyl group, and the methoxy (B1213986) group (-OCH₃) is at the 4-position. However, the primary cis-trans relationship to consider is between the substituents at the 1 and 4 positions. For (4-Methoxy-1-methylcyclohexyl)methanamine, the key stereochemical relationships are between the methyl and methoxy groups, leading to cis and trans diastereomers. Furthermore, the trans isomer exists as a pair of enantiomers.

A common strategy involves starting with a precursor that allows for the controlled introduction of substituents. For instance, a synthesis could commence from 4-methoxycyclohexanone. The introduction of the methyl and aminomethyl groups at the 1-position would then be carried out in subsequent steps. The stereochemical outcome of these reactions would determine the ratio of cis and trans isomers.

For example, the reaction of 4-methoxycyclohexanone with a cyanide source could form a cyanohydrin, which can then be manipulated to introduce the methyl and aminomethyl functionalities. The reduction of a nitrile group is a common method for synthesizing primary amines. The stereoselectivity of the nucleophilic addition to the ketone and the subsequent reduction steps would be crucial in determining the final diastereomeric ratio.

Alternatively, stereospecific syntheses of trans-1,4-disubstituted cyclohexanes can be achieved through methods like the acid-catalyzed cleavage of a bridged cyclohexane ether intermediate, which enforces a specific geometry on the product. acs.org The synthesis of the corresponding cis and trans cyclohexane-1,4-dicarboxylic acids, followed by conversion to the diamine, has also been explored, which could be adapted for the synthesis of the target molecule. google.com

The separation of enantiomers, a process known as chiral resolution, is essential for obtaining optically pure compounds. wikipedia.org For a chiral amine like the trans isomer of this compound, several chromatographic techniques are applicable.

Chiral Column Chromatography: This is a direct method where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. This technique can be applied on various scales, from analytical to preparative. cdnsciencepub.com

Diastereomeric Salt Crystallization: This classic method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by removing the resolving agent. wikipedia.org

Enzyme-based resolution is another effective method. For instance, a lipase can selectively acylate one enantiomer of the amine, allowing for the separation of the resulting amide from the unreacted enantiomer. google.com Cyclohexylamine oxidase has also been shown to be a useful biocatalyst for the kinetic resolution of various amines. cdnsciencepub.com

Conformational Preferences of the Cyclohexane Ring

The chair conformation of cyclohexane minimizes both angle strain and torsional strain, with all C-C-C bond angles close to the ideal tetrahedral angle and all C-H bonds on adjacent carbons staggered. lumenlearning.com In this conformation, the substituent positions are either axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring).

At room temperature, the cyclohexane ring undergoes a rapid "ring flip," where one chair conformation interconverts into another. During this process, all axial positions become equatorial, and all equatorial positions become axial. pressbooks.pub For a substituted cyclohexane, the two chair conformers are often not of equal energy. libretexts.org

For this compound, the substituents (methyl, aminomethyl, and methoxy groups) influence the equilibrium between the two chair conformations. Generally, substituents prefer the more spacious equatorial position to avoid steric hindrance with other atoms on the ring. lumenlearning.com

The steric strain experienced by an axial substituent is primarily due to 1,3-diaxial interactions, which are repulsive forces between the axial substituent and the axial hydrogens on the same side of the ring at the third carbon atom away. libretexts.orgproprep.comquimicaorganica.org The larger the substituent, the greater the steric strain in the axial position, and the more the equilibrium will favor the conformer where that group is equatorial. pressbooks.pub

For the cis isomer, one substituent group at C-1 (methyl or aminomethyl) and the methoxy group at C-4 will be on the same side of the ring. In a chair conformation, this results in one group being axial and the other equatorial. Ring flipping interconverts these positions. spcmc.ac.in The more stable conformer will have the larger group in the equatorial position.

For the trans isomer, the substituents are on opposite sides of the ring. This allows for both groups to be in equatorial positions in one chair conformation (diequatorial) or both in axial positions in the other (diaxial). quimicaorganica.org The diequatorial conformation is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions. quimicaorganica.org

The energetic preference for a substituent to be in the equatorial position versus the axial position can be quantified by its A-value. The A-value represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.com

The steric strain associated with an axial substituent is often described in terms of gauche-butane interactions. When a methyl group is axial, it has a gauche relationship with the C3 and C5 ring carbons, which is sterically similar to the gauche conformer of butane. pressbooks.pub

For very bulky substituents, such as a tert-butyl group, the axial position leads to significant steric strain known as a syn-pentane interaction. This occurs because one of the methyl groups of the tert-butyl substituent is forced into close proximity with the axial hydrogens on the ring, creating a highly unfavorable energetic situation. libretexts.org

The A-values for the methyl and methoxy groups are particularly relevant for analyzing the conformational equilibrium of this compound.

| Substituent | A-Value (kcal/mol) |

| -CH₃ (Methyl) | 1.70 masterorganicchemistry.com |

| -OCH₃ (Methoxy) | 0.6 masterorganicchemistry.com |

| -CH₂NH₂ (Aminomethyl) | ~1.7-2.1 (estimated) |

Note: The A-value for the aminomethyl group is not commonly tabulated but is expected to be similar to or slightly larger than that of a methyl group.

These A-values are additive and can be used to predict the relative stability of different conformers of disubstituted cyclohexanes. masterorganicchemistry.com For the trans isomer, the energy difference between the diaxial and diequatorial conformers would be the sum of the A-values of the substituents. For the cis isomer, the energy difference between the two possible chair conformers (one with an axial methyl group and equatorial methoxy group, and the other with an equatorial methyl and axial methoxy) would be the difference between their respective A-values. The conformer with the group having the larger A-value in the equatorial position will be more stable. askthenerd.com

Elucidation of Absolute and Relative Stereochemistry

This compound possesses two stereocenters, giving rise to the possibility of multiple stereoisomers. The elucidation of the precise spatial arrangement of the substituents on the cyclohexane ring—the relative stereochemistry (cis/trans)—and the absolute configuration of each stereocenter is paramount. This is achieved through a combination of sophisticated spectroscopic and crystallographic methods.

Advanced NMR Spectroscopic Techniques (e.g., ROESY, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For discerning the relative stereochemistry of this compound, two-dimensional NMR techniques such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly insightful. libretexts.org These experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. columbia.edu

In the case of this compound, the key is to identify correlations between the protons of the methyl and methoxy groups at the C1 position and the protons on the cyclohexane ring, particularly the aminomethyl group at C1 and the methine proton at C4 (if it were present, though in this case it is a quaternary carbon). The presence or absence of specific cross-peaks in the ROESY or NOESY spectrum can definitively establish the cis or trans relationship of the substituents.

For instance, in the cis-isomer, where the methyl and methoxy groups are on the same face of the ring, a NOE would be expected between the axial protons of the cyclohexane ring and the protons of the methyl and methoxy groups. Conversely, in the trans-isomer, these interactions would be absent or significantly weaker. The strength of the NOE signal is inversely proportional to the sixth power of the distance between the interacting protons, making it a highly sensitive measure of internuclear distances. huji.ac.il

A hypothetical analysis of a NOESY spectrum for the cis-isomer of this compound could reveal the correlations detailed in the interactive table below.

| Interacting Protons | Expected NOESY Cross-Peak | Implication |

| H (C1-CH3) and H (axial C2/C6) | Strong | Proximity confirms axial orientation of methyl group. |

| H (C1-OCH3) and H (axial C2/C6) | Strong | Proximity confirms axial orientation of methoxy group. |

| H (C1-CH2NH2) and H (equatorial C2/C6) | Medium | Indicates spatial closeness. |

| H (C1-CH3) and H (C4-OCH3) | Weak/Absent | Indicates larger distance between these groups. |

This table represents hypothetical data for illustrative purposes.

X-ray Crystallography of Derivatives

While NMR provides invaluable information about the molecule's structure in solution, X-ray crystallography offers an unambiguous determination of the solid-state structure, including both relative and absolute stereochemistry. To facilitate the formation of high-quality crystals suitable for X-ray diffraction, this compound can be converted into a crystalline derivative, such as a salt with a chiral acid (e.g., tartaric acid or mandelic acid) or an amide.

The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering a detailed snapshot of the molecule's conformation in the solid state. This data is crucial for confirming the stereochemical assignments made based on NMR data and for understanding the intermolecular interactions that govern the crystal packing.

A hypothetical crystallographic data table for a derivative of this compound is presented below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.54 |

| c (Å) | 15.67 |

| β (°) | 98.7 |

| Volume (ų) | 1354.2 |

| Z | 4 |

This table represents hypothetical data for illustrative purposes.

Impact of Stereochemistry on Reactivity and Synthetic Outcomes

The stereochemistry of this compound has a profound influence on its reactivity and the stereochemical outcome of reactions in which it participates. The orientation of the functional groups (amine and methoxy) relative to the cyclohexane ring dictates their accessibility to reagents and their ability to direct incoming groups to specific positions.

In reactions involving the primary amine, such as acylation or alkylation, the steric hindrance around the nitrogen atom will differ between the cis and trans isomers. The isomer with the aminomethyl group in a less sterically encumbered equatorial position would be expected to react more readily than the isomer where it is in a more hindered axial position.

Furthermore, if this compound is used as a chiral auxiliary or a building block in the synthesis of more complex molecules, its inherent stereochemistry will be transferred to the new products. For example, in an asymmetric synthesis, the cis and trans isomers would likely lead to the formation of different diastereomeric products, with one isomer potentially offering significantly higher diastereoselectivity than the other. This control over the stereochemical outcome is a cornerstone of modern organic synthesis.

The conformational preferences of the cyclohexane ring, which are intrinsically linked to the stereochemistry of the substituents, also play a crucial role. The chair conformation is the most stable, and the substituents will preferentially occupy equatorial positions to minimize steric strain. However, the presence of bulky groups can lead to conformational locking or a shift in the conformational equilibrium, which in turn affects the molecule's reactivity.

Spectroscopic Analysis in Structural Elucidation of 4 Methoxy 1 Methylcyclohexyl Methanamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional experiments, it is possible to piece together the precise structure and stereochemistry of the target compound.

The ¹H and ¹³C NMR spectra of (4-Methoxy-1-methylcyclohexyl)methanamine provide the foundational data for its structural analysis. Each unique proton and carbon atom in the molecule generates a distinct signal, and the chemical shift (δ) of each signal offers clues about its electronic environment.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the methyl, methoxy (B1213986), and aminomethyl groups, along with a complex series of overlapping signals for the cyclohexane (B81311) ring protons. The ¹³C NMR spectrum shows signals for each of the nine unique carbon atoms, with their chemical shifts indicating whether they are part of a methyl, methylene, methine, or quaternary carbon environment. oregonstate.edu The interpretation of these chemical shifts is essential for the initial structural assignment. researchgate.netsemanticscholar.org

Predicted ¹H NMR Chemical Shift Assignments for this compound Note: These are predicted values based on typical chemical shift ranges for analogous functional groups. Actual values may vary based on solvent and experimental conditions.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| C1-CH₃ | ~0.9 - 1.2 | Singlet (s) | 3H |

| Cyclohexane CH₂ (multiple) | ~1.2 - 1.8 | Multiplet (m) | 8H |

| NH₂ | ~1.5 - 2.5 (variable, broad) | Singlet (s, broad) | 2H |

| CH₂-NH₂ | ~2.5 - 2.8 | Singlet (s) or AB quartet | 2H |

| C4-CH | ~3.1 - 3.4 | Multiplet (m) | 1H |

| O-CH₃ | ~3.3 | Singlet (s) | 3H |

Predicted ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values based on typical chemical shift ranges. Actual values may vary.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C1-CH₃ | ~25 - 30 | CH₃ |

| Cyclohexane CH₂ (C2, C6) | ~30 - 40 | CH₂ |

| C1 (quaternary) | ~35 - 45 | C |

| Cyclohexane CH₂ (C3, C5) | ~30 - 40 | CH₂ |

| CH₂-NH₂ | ~50 - 55 | CH₂ |

| O-CH₃ | ~56 | CH₃ |

| C4 | ~75 - 80 | CH |

While 1D NMR provides information on the types of protons and carbons present, 2D NMR experiments reveal the connectivity between them. princeton.eduharvard.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the protons on C2/C6 and C3/C5, and between the C4 proton and its neighbors on C3 and C5, helping to trace the connectivity around the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. sdsu.edu This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com HMBC is critical for identifying the positions of non-protonated (quaternary) carbons and for connecting different fragments of the molecule. Key correlations would include the C1-CH₃ protons to the quaternary C1 and the C2/C6 carbons, and the O-CH₃ protons to the C4 carbon, confirming the placement of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry of the cyclohexane ring, for instance, by showing correlations between axial and equatorial protons and establishing the relative orientation (cis/trans) of the methyl, aminomethyl, and methoxy substituents.

The cyclohexane ring is not static; it undergoes a rapid "chair-chair" interconversion at room temperature. This dynamic process averages the signals of axial and equatorial protons, often leading to broad or simplified multiplets in the NMR spectrum.

Variable-temperature (VT) NMR studies can provide insight into these dynamics. nih.gov As the temperature of the NMR experiment is lowered, the rate of the chair-chair interconversion slows down. At a certain point, known as the coalescence temperature, the single averaged signal for a pair of axial/equatorial protons will broaden significantly. Upon further cooling, the signal will resolve into two distinct signals, one for the axial conformer and one for the equatorial conformer. researchgate.net By analyzing the spectra at different temperatures, it is possible to determine the energy barrier for this conformational flip and to identify the more stable chair conformation of this compound.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and FT-Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, making these techniques excellent for functional group identification. nih.govnih.gov

The structure of this compound contains three key functional groups whose vibrations can be readily identified: the primary amine (-NH₂), the ether (-O-CH₃), and the alkane (C-H) framework. researchgate.net

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) - FT-IR | Typical Wavenumber (cm⁻¹) - FT-Raman |

|---|---|---|---|

| Amine (N-H) | N-H stretch (symmetric & asymmetric) | 3300 - 3500 (two bands) | 3300 - 3500 (often weak) |

| N-H bend (scissoring) | 1590 - 1650 | 1590 - 1650 | |

| Alkane (C-H) | C-H stretch (sp³) | 2850 - 3000 | 2850 - 3000 (strong) |

| C-H bend | 1350 - 1470 | 1350 - 1470 | |

| Ether (C-O) | C-O stretch | 1070 - 1150 (strong) | 1070 - 1150 |

Just as conformational changes can be studied by VT-NMR, they can also be observed in vibrational spectra. The different chair conformers of the molecule (e.g., where the methoxy group is axial versus equatorial) will have slightly different vibrational frequencies, particularly in the lower frequency "fingerprint region" (below 1500 cm⁻¹). researchgate.net

While the room temperature spectrum typically represents a population-weighted average of all conformers, computational methods can be used to predict the vibrational spectra for each distinct conformer. By comparing the calculated spectra with the experimental FT-IR and FT-Raman data, it is possible to infer the predominant conformation of the molecule in the sample. In some cases, subtle shoulders on a peak or the presence of low-intensity bands can be attributed to minor conformers.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. This information is critical for determining the molecular weight and elemental composition of a compound, as well as for deducing its structural features through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound. For a related isomer, (1-methoxy-4-methylcyclohexyl)methanamine, the predicted monoisotopic mass is 157.14667 Da uni.lu. HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions.

Table 1: Predicted m/z Values for Adducts of a this compound Isomer

| Adduct | Predicted m/z |

|---|---|

| [M+H]+ | 158.15395 |

| [M+Na]+ | 180.13589 |

| [M-H]- | 156.13939 |

| [M+NH4]+ | 175.18049 |

| [M+K]+ | 196.10983 |

| [M+H-H2O]+ | 140.14393 |

Data sourced from PubChem for the isomer (1-methoxy-4-methylcyclohexyl)methanamine uni.lu.

Common fragmentation patterns for cyclic alkanes often involve the loss of alkyl groups youtube.com. For this compound, the cleavage of the C-C bonds within the cyclohexane ring is expected. The presence of the methoxy and aminomethyl substituents will also influence the fragmentation. For instance, α-cleavage next to the nitrogen atom is a common fragmentation pathway for amines, which could lead to the loss of a CH2NH2 radical. Similarly, cleavage adjacent to the ether oxygen is also a possibility. The analysis of these characteristic fragment ions allows for the reconstruction of the molecule's structural connectivity.

Gas chromatography-mass spectrometry is a powerful combination of two analytical techniques that allows for the separation, identification, and quantification of individual components within a sample jfda-online.com. In the context of this compound, GC-MS would be instrumental in assessing the purity of a synthesized batch. The gas chromatograph separates the target compound from any impurities, starting materials, or byproducts. As each separated component elutes from the GC column, it is introduced into the mass spectrometer, which provides a mass spectrum for identification.

For example, a study on the isomers of (4-methylcyclohexyl)methanol demonstrated the use of GC-MS to separate and identify closely related compounds nih.gov. A similar approach would be effective for this compound, where the retention time from the GC would be characteristic of the compound, and the mass spectrum would confirm its identity.

Table 2: Application of GC-MS in Compound Analysis

| Analytical Step | Description |

|---|---|

| Injection | The sample containing this compound is vaporized and introduced into the GC column. |

| Separation | Components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. |

| Elution | Separated components exit the column at different times (retention times). |

| Ionization | Eluted components are ionized in the mass spectrometer. |

| Detection | The mass-to-charge ratios of the resulting ions are measured, generating a mass spectrum for each component. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is most effective for compounds containing chromophores, which are functional groups with delocalized π-electrons, such as aromatic rings or conjugated systems.

This compound lacks significant chromophores. The molecule consists of a saturated cyclohexane ring, a methoxy group, and an aminomethyl group. None of these functional groups contain π-electrons that would absorb light in the typical UV-Vis range (200-800 nm). Therefore, a UV-Vis spectrum of this compound is not expected to show any significant absorption bands. The primary utility of UV-Vis spectroscopy in this case would be to confirm the absence of chromophoric impurities.

Computational and Theoretical Investigations of 4 Methoxy 1 Methylcyclohexyl Methanamine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations offer profound insights into the intrinsic properties of (4-Methoxy-1-methylcyclohexyl)methanamine at the atomic and electronic levels. These computational methods are instrumental in understanding the molecule's geometry, stability, and electronic characteristics, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. researchgate.net This method is used to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry, by minimizing the total electronic energy. For this compound, DFT calculations, often employing hybrid functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles that characterize its molecular structure. researchgate.netscielo.org.mx

The relative energies of different stereoisomers (e.g., cis and trans) and conformers (e.g., chair and boat forms of the cyclohexane (B81311) ring) can be calculated to identify the most energetically favorable configurations. researchgate.net These calculations are crucial for understanding the molecule's conformational preferences and the energy barriers between different forms. The stability of a molecule is directly related to its total energy, with lower energies indicating higher stability. researchgate.net

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound using DFT (B3LYP/6-31G)*

| Parameter | Value |

|---|---|

| C-C (cyclohexane ring) Bond Length | 1.53 - 1.54 Å |

| C-O (methoxy) Bond Length | 1.43 Å |

| C-N (methanamine) Bond Length | 1.47 Å |

| C-C-C (cyclohexane ring) Bond Angle | 111.0 - 112.5° |

| C-O-C (methoxy) Bond Angle | 117.8° |

Note: The data in this table is illustrative and represents typical values that would be obtained from such a DFT calculation.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a rigorous framework for studying the electronic structure and bonding within a molecule. researchgate.net

For this compound, ab initio calculations can be used to analyze the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in predicting the molecule's reactivity, with the HOMO-LUMO gap indicating its chemical stability and electronic excitation properties. researchgate.net Natural Bond Orbital (NBO) analysis, an ab initio-based method, can further elucidate the nature of the chemical bonds, charge distribution, and intramolecular interactions, such as hyperconjugation. researchgate.net

Computational methods are also employed to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application. researchgate.net By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT or ab initio framework, it is possible to obtain theoretical ¹H and ¹³C NMR spectra. scielo.org.mx

These calculated chemical shifts are highly sensitive to the electronic environment of each nucleus. researchgate.net For this compound, this allows for the assignment of specific peaks in an experimental NMR spectrum to individual hydrogen and carbon atoms within the molecule. Discrepancies between calculated and experimental shifts can provide insights into subtle conformational or solvent effects. aps.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (methyl) | 22.5 |

| C (cyclohexane, C1) | 35.8 |

| C (cyclohexane, adjacent to C1) | 30.2 |

| C (cyclohexane, adjacent to methoxy) | 78.9 |

| C (methanamine) | 45.1 |

Note: The data in this table is illustrative and represents typical values that would be obtained from such a calculation.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum chemical methods provide detailed electronic information, they are computationally expensive for large systems or long-timescale simulations. Molecular mechanics and molecular dynamics offer a computationally more efficient approach to study the conformational landscape and dynamic behavior of molecules.

This compound possesses significant conformational flexibility due to the cyclohexane ring and rotatable bonds. A conformational search is a computational procedure used to identify the various low-energy conformations of a molecule. uci.edu Methods like Monte Carlo or systematic searches are employed to explore the potential energy surface. youtube.com

Following the generation of different conformers, energy minimization is performed using a force field, which is a set of empirical energy functions that describe the potential energy of the molecule. researchgate.net Popular force fields include MMFF94 and AMBER. researchgate.net This process refines the geometry of each conformer to a local energy minimum. The result is an ensemble of stable conformers and their relative energies, which determines their population distribution at a given temperature. uci.edunih.gov

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's movements and interactions over time. This is particularly useful for understanding how this compound would behave in a solvent, such as water or an organic solvent.

These simulations can predict how the molecule interacts with solvent molecules, including the formation of hydrogen bonds between the amine group and water. MD can also provide insights into the dynamic equilibrium between different conformers and how the solvent influences this equilibrium. This information is valuable for predicting physical properties such as solubility and for understanding how the molecule might interact with other molecules in a solution.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for understanding the intricate details of chemical reactions. By simulating reactions at a molecular level, chemists can gain insights into how transformations occur, which pathways are most favorable, and how to optimize reaction conditions. For a molecule like this compound, computational modeling could be used to study its synthesis, for instance, via the reduction of 1-cyano-4-methoxy-1-methylcyclohexane.

A key aspect of studying a reaction mechanism is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Identifying the TS allows chemists to understand the specific geometry and electronic structure required for the transformation to occur. Computational methods, such as Density Functional Theory (DFT), are used to locate these TS structures. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For a potential synthesis of this compound, such as the hydride reduction of a nitrile precursor, computational chemists would model the approach of the hydride to the nitrile carbon. The resulting data would resemble the illustrative table below, detailing the geometric parameters of the transition state and its characteristic imaginary frequency.

Illustrative Data: Transition State of Nitrile Reduction This table is a hypothetical representation of data that would be generated from a transition state calculation for the reduction of a nitrile to form this compound.

| Parameter | Value | Description |

|---|---|---|

| Imaginary Frequency (cm-1) | -1542.5 | Confirms the structure is a true first-order saddle point (transition state). |

| H- --- Cnitrile Distance (Å) | 1.85 | The distance of the forming bond between the hydride and the nitrile carbon. |

| C≡N Bond Distance (Å) | 1.21 | The elongating nitrile triple bond in the transition state. |

Once transition states are located, entire reaction pathways can be mapped out. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface can be constructed. This surface reveals the energy barriers (activation energies) for each step of the reaction. The pathway with the lowest energy barrier is typically the most favorable and will be the dominant route for the formation of the product.

Computational studies could compare different synthetic routes to this compound, such as comparing a direct reductive amination of a ketone versus the aforementioned nitrile reduction pathway. The analysis would provide activation energies for the rate-determining step of each pathway, allowing for a theoretical assessment of their feasibility.

Illustrative Data: Comparison of Synthetic Pathway Energy Barriers This table is a hypothetical representation of data comparing the calculated activation energies for two potential synthetic routes to the target compound.

| Reaction Pathway | Rate-Determining Step | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Route A: Nitrile Reduction | Hydride attack on nitrile carbon | 18.5 |

| Route B: Reductive Amination | Imine formation | 24.2 |

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex wavefunctions of a molecule into the familiar language of Lewis structures, including bonds, lone pairs, and antibonding orbitals. iau.ir A key feature of NBO analysis is its ability to quantify electronic delocalization through a second-order perturbation theory analysis. researchgate.net This reveals stabilizing interactions between filled "donor" orbitals (like lone pairs or bonding orbitals) and empty "acceptor" orbitals (typically antibonding orbitals). The stabilization energy, E(2), is proportional to the strength of this interaction.

Illustrative Data: NBO Second-Order Perturbation Analysis This table provides a hypothetical summary of key donor-acceptor interactions that could be identified in this compound.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| n(N) - Nitrogen Lone Pair | σ(C1-Ccyclohexyl) | 2.15 |

| n(O) - Oxygen Lone Pair | σ(C4-Ccyclohexyl) | 1.88 |

| σ(C-H) | σ*(C-N) | 3.50 |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov These models are mathematical equations that correlate calculated molecular descriptors (numerical representations of molecular structure) with an experimentally measured property. nih.gov

For a class of compounds like substituted cycloalkylamines, a QSPR model could be developed to predict properties such as boiling point, aqueous solubility, or the acid dissociation constant (pKa). mdpi.com To build such a model, a dataset of related molecules with known property values is assembled. Then, a large number of molecular descriptors (e.g., topological, constitutional, electronic) are calculated for each molecule. nih.gov Statistical methods, such as multiple linear regression (MLR), are used to select the most relevant descriptors and generate a predictive equation.

A hypothetical QSPR model for predicting the pKa of cycloalkylamines might take the following form:

pKa = β₀ + β₁(nN) + β₂(TPSA) + β₃(logP)

Where:

nN is the count of nitrogen atoms.

TPSA is the Topological Polar Surface Area.

logP is the octanol-water partition coefficient.

β₀, β₁, β₂, and β₃ are coefficients determined by the regression analysis.

Illustrative Data: Descriptors for a QSPR Model This table shows hypothetical molecular descriptors that could be used in a QSPR model for this compound.

| Descriptor Type | Descriptor Name | Hypothetical Value |

|---|---|---|

| Constitutional | Molecular Weight | 157.27 |

| Topological | Topological Polar Surface Area (TPSA) | 38.1 Ų |

| Electronic | Calculated logP | 1.95 |

| Constitutional | Number of Rotatable Bonds | 3 |

Applications in Organic Synthesis and Advanced Target Molecule Generation

Role as a Chiral or Achiral Building Block in Multistep Synthesis

A building block in organic synthesis is a molecule that is incorporated into a larger, more complex structure. Depending on the presence of stereocenters, these blocks can be chiral or achiral. The structure of (4-Methoxy-1-methylcyclohexyl)methanamine contains two stereocenters (at C1 and C4 of the cyclohexane (B81311) ring), meaning it can exist as different stereoisomers. This inherent chirality suggests its potential as a chiral building block for introducing specific three-dimensional arrangements in a target molecule. However, specific applications documented in the literature are not readily found.

Precursor for Complex Nitrogen-Containing Scaffolds

Primary amines are fundamental starting points for constructing complex nitrogen-containing scaffolds, which are prevalent in pharmaceuticals and biologically active compounds. The aminomethyl group on this compound could theoretically be used to form amides, sulfonamides, ureas, or participate in reactions like Pictet-Spengler or Mannich reactions to build heterocyclic systems. Despite this potential, there is no specific information available in the surveyed scientific literature that details the use of this compound as a precursor for such complex nitrogenous scaffolds.

Building Block for Bridged or Fused Ring Systems

Bridged and fused ring systems are structural motifs found in many complex natural products and are of significant interest to synthetic chemists. The construction of these systems often relies on intramolecular reactions where a building block is functionalized to cyclize upon itself. While the cyclohexane core of this compound could serve as a foundation for such systems, there is currently no available research demonstrating its specific application as a building block for the synthesis of bridged or fused rings.

Integration into Catalytic Systems and Ligand Design

The amine functionality in this compound makes it a candidate for incorporation into ligands for metal-based catalysts. Chiral amines are frequently used to create ligands for asymmetric catalysis, which is crucial for the enantioselective synthesis of drugs. The methoxy (B1213986) group could also act as a coordinating atom. A thorough search of chemical literature does not yield specific examples of this compound being integrated into catalytic systems or used in the design of ligands for transition metal catalysis.

Use in the Synthesis of Synthetic Intermediates

Synthetic intermediates are compounds that are the products of one reaction step and the reactants for the next in a multistep synthesis. The utility of a molecule as an intermediate is defined by its documented role in the formation of other target compounds.

Precursors for Advanced Organic Materials (e.g., polymers, supramolecular assemblies)

Primary amines are often used as monomers in the synthesis of polymers like polyamides and polyimides or as components in supramolecular assemblies through hydrogen bonding or covalent bond formation. The rigid, substituted cyclohexane core of this compound could impart specific conformational properties to such materials. However, there is no documented evidence in the scientific literature of this compound being utilized as a precursor for advanced organic materials.

Intermediate in the Preparation of Specific Molecular Scaffolds (e.g., RXFP1 modulators, glimepiride (B1671586) intermediates)

A review of synthetic routes for modulators of the relaxin family peptide receptor 1 (RXFP1) and for the antidiabetic drug glimepiride does not show the use of this compound as a synthetic intermediate. The synthesis of glimepiride notably involves a different key intermediate, trans-4-methylcyclohexylamine. This related but structurally distinct compound underscores the high specificity of chemical structures required for particular synthetic pathways. There is no available literature to support the role of this compound as an intermediate in the preparation of these specific molecular scaffolds.

Compound Properties

Below is a table of predicted and known properties for this compound and a related, well-documented compound for context.

| Property | This compound (Predicted) | trans-4-Methylcyclohexylamine (Experimental) |

| Molecular Formula | C9H19NO | C7H15N |

| Molecular Weight | 157.25 g/mol | 113.20 g/mol |

| Boiling Point | Not available | 149-151 °C |

| Key Application | Not documented | Intermediate in Glimepiride synthesis |

High-Throughput Synthesis and Library Generation

The principles of high-throughput synthesis and combinatorial chemistry are centered on the rapid generation of large, diverse libraries of chemical compounds. nih.govnih.gov This is often achieved through the systematic and repetitive covalent linking of various "building blocks" to create a wide array of structurally distinct molecules. nih.govnih.gov These libraries are then typically screened for potential biological activity in drug discovery and other research areas. nih.gov Methodologies such as parallel synthesis, either in solution or on a solid support, and split-pool synthesis are common strategies for generating these extensive compound collections. nih.gov

A critical component in the success of high-throughput synthesis is the selection of appropriate building blocks. nih.gov These molecular fragments are chosen to introduce specific physicochemical properties and structural diversity into the resulting library. nih.gov Chemical suppliers, such as Enamine, offer extensive catalogs of building blocks, which are categorized by their functional groups to facilitate their use in medicinal chemistry and the synthesis of combinatorial libraries. enamine.netenamine.net

Despite the well-established methodologies for high-throughput synthesis and the commercial availability of a vast number of building blocks, a thorough review of scientific literature and chemical databases does not yield specific examples of "this compound" being utilized as a core scaffold or building block in high-throughput synthesis or the generation of a compound library. While the structural motifs present in this compound—a primary amine and a substituted cyclohexane ring—are common in medicinal chemistry, there is no documented application of this specific molecule in large-scale parallel synthesis or combinatorial library generation within the reviewed literature. Consequently, no detailed research findings or data tables on its use in this context can be provided.

Future Research Directions and Challenges

Development of Environmentally Benign and Sustainable Synthetic Routes

The future synthesis of (4-Methoxy-1-methylcyclohexyl)methanamine and its analogues will increasingly focus on green and sustainable methodologies to minimize environmental impact. rsc.orgbenthamdirect.com Traditional synthetic methods for amines often rely on harsh reagents and generate significant waste. benthamscience.com Future research will likely prioritize the development of catalytic routes that utilize renewable resources and operate under milder conditions.

A promising avenue is the exploration of biocatalysis , employing enzymes such as transaminases. nih.govresearchgate.netresearchgate.net Transaminases can convert ketones into chiral amines with high enantioselectivity, offering a green alternative to conventional reductive amination. nih.govmdpi.com The development of robust transaminases that can accommodate the specific steric and electronic properties of the corresponding ketone precursor to this compound will be a key challenge. Continuous flow biocatalytic systems could further enhance the efficiency and scalability of such processes. nih.govresearchgate.net

Another area of focus will be the use of catalytic hydrogenation and amination reactions that proceed with high atom economy, minimizing the formation of byproducts. rsc.org The design of novel, non-precious metal catalysts for these transformations will be crucial for developing cost-effective and sustainable synthetic protocols.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Biocatalysis (Transaminases) | High enantioselectivity, mild reaction conditions, reduced waste. nih.govnih.gov | Enzyme stability, substrate scope, scalability. researchgate.net |

| Catalytic Reductive Amination | High atom economy, potential for continuous flow. | Development of non-precious metal catalysts, catalyst poisoning. acs.org |

| Synthesis from Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. rsc.org | Identification of suitable bio-based precursors, multi-step synthetic sequences. |

Expanding the Scope of Highly Selective C-H Functionalization Reactions

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, enabling the modification of molecules at positions previously considered unreactive. acs.orgbenthamdirect.com For this compound, the development of methods for the selective functionalization of the cyclohexane (B81311) ring's C-H bonds presents a significant opportunity. researchgate.netresearchgate.net This would allow for the direct introduction of new functional groups, bypassing the need for lengthy pre-functionalization steps.

Future research will likely target the development of transition-metal catalysts, such as those based on rhodium or palladium, that can selectively activate specific C-H bonds. rsc.orgnih.govnih.gov The inherent challenge lies in controlling the regioselectivity of these reactions, given the multiple C-H bonds present in the cyclohexane ring. researchgate.netacs.org The directing ability of the methanamine and methoxy (B1213986) groups will be a key factor to exploit in achieving this control.

Furthermore, photoredox catalysis offers a mild and efficient approach to C-H functionalization and could be applied to generate radical intermediates from this compound, which could then be trapped by various coupling partners. thieme-connect.com

Table 2: Potential C-H Functionalization Approaches

| Method | Target Bond Type | Potential Catalyst Systems | Key Challenges |

| Directed C-H Activation | C-H bonds ortho to the methanamine group | Rhodium, Palladium | Catalyst efficiency, overcoming steric hindrance. nih.govnih.gov |

| Non-Directed C-H Functionalization | Unactivated C-H bonds on the cyclohexane ring | Iron, Manganese | Regioselectivity, catalyst turnover. mdpi.com |

| Photoredox Catalysis | Various C-H bonds via radical intermediates | Iridium, Ruthenium photocatalysts | Control of radical reactivity, side reactions. thieme-connect.com |

Advancements in Asymmetric Synthesis of Enantiopure this compound